molecular formula C12H10Cl2N2O2S B10969487 3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide

3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide

Cat. No.: B10969487
M. Wt: 317.2 g/mol
InChI Key: PYXVLBCALMTNGR-UHFFFAOYSA-N
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Description

3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide is a chemical compound known for its unique structure and properties It is a derivative of pyridine and benzenesulfonamide, characterized by the presence of chlorine atoms on both the pyridine and benzene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide typically involves the reaction of 5-chloropyridine-2-amine with 3-chloro-2-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the pyridine and benzene rings can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of corresponding amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted pyridine and benzene derivatives.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide stands out due to its unique combination of a pyridine ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. Its dual chlorine substitution enhances its reactivity and potential for various applications compared to similar compounds.

Properties

Molecular Formula

C12H10Cl2N2O2S

Molecular Weight

317.2 g/mol

IUPAC Name

3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide

InChI

InChI=1S/C12H10Cl2N2O2S/c1-8-10(14)3-2-4-11(8)19(17,18)16-12-6-5-9(13)7-15-12/h2-7H,1H3,(H,15,16)

InChI Key

PYXVLBCALMTNGR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl

Origin of Product

United States

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